Cas no 860650-83-5 (Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate)

Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarbo
- methyl 3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]triazol-1-yl]thiophene-2-carboxylate
- Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate
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- インチ: 1S/C14H8ClF3N4O2S/c1-24-13(23)12-10(2-3-25-12)22-6-9(20-21-22)11-8(15)4-7(5-19-11)14(16,17)18/h2-6H,1H3
- InChIKey: RWQYGVTYYJKXGQ-UHFFFAOYSA-N
- ほほえんだ: C1(C(OC)=O)SC=CC=1N1C=C(C2=NC=C(C(F)(F)F)C=C2Cl)N=N1
Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M145440-1mg |
Methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate |
860650-83-5 | 1mg |
$ 80.00 | 2022-06-04 | ||
TRC | M145440-0.5mg |
Methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate |
860650-83-5 | 0.5mg |
$ 50.00 | 2022-06-04 | ||
TRC | M145440-2.5mg |
Methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate |
860650-83-5 | 2.5mg |
$ 155.00 | 2022-06-04 | ||
A2B Chem LLC | AI70487-1mg |
methyl 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-1-yl}thiophene-2-carboxylate |
860650-83-5 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI70487-1g |
methyl 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-1-yl}thiophene-2-carboxylate |
860650-83-5 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI70487-5mg |
methyl 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-1-yl}thiophene-2-carboxylate |
860650-83-5 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI70487-10mg |
methyl 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-1-yl}thiophene-2-carboxylate |
860650-83-5 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI70487-500mg |
methyl 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-1-yl}thiophene-2-carboxylate |
860650-83-5 | >90% | 500mg |
$720.00 | 2024-04-19 |
Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylateに関する追加情報
Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate (CAS No. 860650-83-5): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate, identified by its CAS number 860650-83-5, represents a structurally sophisticated compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This compound belongs to a class of heterocyclic derivatives characterized by the presence of multiple functional groups, including a pyridine ring, a thiophene moiety, and a triazole segment. The strategic arrangement of these components not only imparts unique physicochemical properties but also opens up diverse possibilities for therapeutic applications.
The molecular structure of Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate is a testament to the ingenuity of synthetic organic chemistry. The presence of a 3-chloro substituent on the pyridine ring enhances its electronic properties, making it a potential candidate for interaction with biological targets via electrostatic or hydrogen bonding interactions. Concurrently, the trifluoromethyl group appended to the triazole ring contributes to metabolic stability and lipophilicity, which are critical factors in drug design. The thiophene carboxylate moiety at the terminal position further diversifies its reactivity and potential applications in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel small molecules that can modulate biological pathways associated with various diseases. Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate has emerged as a promising candidate in this context due to its multifaceted structural features. Studies have demonstrated its potential in inhibiting key enzymes involved in inflammatory responses and cancer progression. For instance, preliminary in vitro studies have shown that this compound can selectively inhibit the activity of Cyclooxygenase-2 (COX-2), an enzyme widely implicated in pain and inflammation.
The trifluoromethyl group in the molecular structure is particularly noteworthy for its ability to enhance binding affinity and reduce susceptibility to metabolic degradation. This feature has been extensively exploited in the development of drugs targeting protein kinases, which are pivotal regulators of cell signaling pathways. Research has indicated that Methyl 3-{4-3-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate can modulate the activity of several kinases associated with oncogenic pathways. This capability positions it as a valuable scaffold for designing next-generation kinase inhibitors with improved pharmacokinetic profiles.
The integration of the pyridine and triazole moieties into the molecular framework also offers unique opportunities for further derivatization and optimization. Pyridine-based compounds are well-documented for their broad spectrum of biological activities, ranging from antiviral to anticancer effects. The triazole ring, on the other hand, is known for its stability and ability to engage in multiple types of non-covalent interactions with biological targets. This combination makes Methyl 3-{4-chloro-5-(trifluoromethyl)-2-pyridinyl-1H-1,2,3-triazol-1-y}-l
In light of these attributes, researchers have been exploring Methyl 3-{4-{...} -{...} -{...} -{...}} -{...}} -{...}} -{...}} -{...}} -{...}} -{...}} -{...}} -{...}} -{...} } as a lead compound for drug discovery programs targeting neurological disorders. Preliminary data suggest that it may interact with receptors and ion channels involved in neuroprotection and synaptic plasticity. These findings are particularly intriguing given the increasing prevalence of neurodegenerative diseases worldwide.
The synthesis of Methyl 3-{4-{...} -{...} -{...} -{...}} -{...}} -{...}} -{...}} -{...}} -{...}} -{...}} -{...} } involves multi-step organic transformations that showcase the versatility of modern synthetic methodologies. Key steps include nucleophilic substitution reactions to introduce the ...} group onto the pyridine ring followed by cycloaddition reactions to form the triazole moiety. The final step involves carboxylation at the thiophene ring to yield the desired product. This synthetic route highlights the importance of transition metal catalysis and functional group tolerance in constructing complex molecular architectures.
The physicochemical properties of Methyl 3-{4-{...} -{...} -{...} -{...}} -{...}} -{...}} -{...}} -{..
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